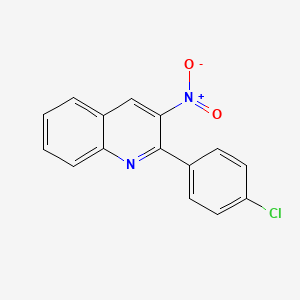![molecular formula C16H16N2O4S2 B14730816 s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine CAS No. 13155-45-8](/img/structure/B14730816.png)
s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine: is a chemical compound with the molecular formula C16H16N2O4S2 and a molecular weight of 364.4392 g/mol . This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a cysteine moiety, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
The synthesis of s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine involves several steps. One common method includes the reaction of cysteine with benzyl chloride and 2-nitrophenylsulfanyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Applications De Recherche Scientifique
s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The benzyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine can be compared with other similar compounds such as:
s-Benzyl-n-[(2-chlorophenyl)sulfanyl]cysteine: This compound has a chlorine atom instead of a nitro group, which can lead to different chemical reactivity and biological activity.
s-Benzyl-n-[(2-methylphenyl)sulfanyl]cysteine: The presence of a methyl group instead of a nitro group can affect the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
13155-45-8 |
|---|---|
Formule moléculaire |
C16H16N2O4S2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C16H16N2O4S2/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22/h1-9,13,17H,10-11H2,(H,19,20) |
Clé InChI |
SRCCJCWCKMDQMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


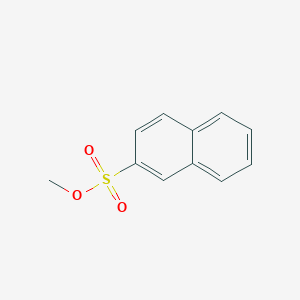
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

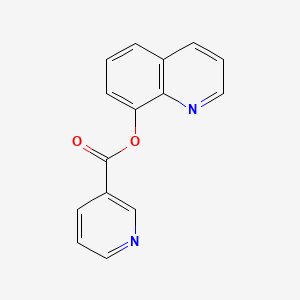
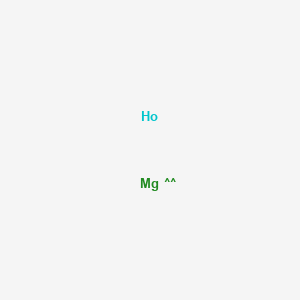
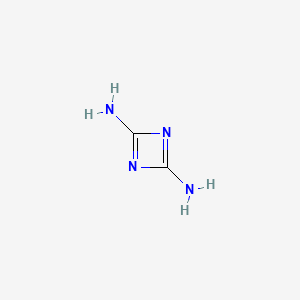
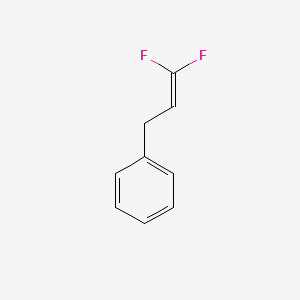
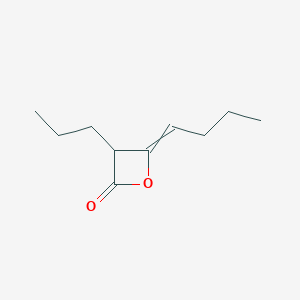
![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
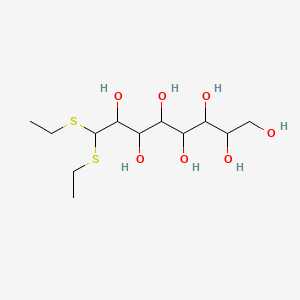
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
